3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, including calcium channel modulation and antimicrobial activity. Its structure features:
- Allyl (prop-2-en-1-yl) ester groups at positions 3 and 5, which enhance lipophilicity and influence pharmacokinetic properties.
- A 4-nitrophenyl-substituted pyrazole moiety at position 4, contributing strong electron-withdrawing effects that may stabilize the dihydropyridine ring and modulate receptor interactions.
- Methyl groups at positions 2 and 6, typical in 1,4-DHPs to prevent oxidation of the dihydropyridine core.
Synthetic routes likely involve Hantzsch condensation, with crystallographic data (e.g., SHELX programs) aiding in structural confirmation.
Properties
Molecular Formula |
C30H28N4O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28N4O6/c1-5-16-39-29(35)25-19(3)31-20(4)26(30(36)40-17-6-2)27(25)24-18-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h5-15,18,27,31H,1-2,16-17H2,3-4H3 |
InChI Key |
POWGSDSQIYGTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
The pyrazolecarboxaldehyde is synthesized via Vilsmeier-Haack reaction, where 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The intermediate iminium salt is hydrolyzed to yield the aldehyde.
Characterization Data :
Preparation of Prop-2-en-1-yl Acetoacetate
Prop-2-en-1-yl acetoacetate is synthesized via acid-catalyzed esterification of acetoacetic acid with propenol. Acetoacetic acid (1.0 mol), propenol (2.2 mol), and concentrated H₂SO₄ (0.1 mol) are refluxed in toluene for 6 hours, followed by distillation under reduced pressure.
Optimization Note : Excess propenol and molecular sieves improve yield (78–82%) by shifting equilibrium.
Hantzsch Cyclocondensation Reaction
Reaction Conditions and Mechanism
A mixture of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde (1.0 mmol), prop-2-en-1-yl acetoacetate (2.2 mmol), and ammonium acetate (2.5 mmol) in ethanol is refluxed for 4–6 hours. The reaction proceeds via enamine formation, followed by cyclization to the DHP ring.
Critical Parameters :
Workup and Purification
Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered. Recrystallization from ethanol yields the target compound as a yellow solid (68–72% yield).
Spectroscopic Validation :
-
IR (KBr) : 1702 cm⁻¹ (ester C=O), 1678 cm⁻¹ (DHP C=C), 1525 cm⁻¹ (NO₂).
-
¹H NMR (CDCl₃) : δ 8.25–7.32 (m, 9H, aromatic), 6.12 (s, 1H, NH), 5.85 (dd, 2H, CH₂=CH), 5.45 (d, 2H, CH₂=CH), 4.92 (q, 4H, OCH₂), 2.32 (s, 6H, CH₃).
Comparative Analysis of Esterification Methods
The Steglich method (DCC/DMAP) offers superior yield and purity but requires anhydrous conditions. Direct esterification is preferred for scalability.
Regioselectivity and Stereochemical Considerations
The pyrazole substituent’s position is controlled by the aldehyde’s orientation during cyclocondensation. The 4-pyrazole attachment is favored due to steric hindrance at the 5-position. NMR analysis confirms no detectable isomerization during synthesis.
Industrial-Scale Adaptations
Patent WO2005107374A2 describes a continuous-flow process for analogous DHPs, reducing reaction time from 6 hours to 45 minutes via microwave assistance. For the target compound, this approach could enhance throughput while maintaining 70–75% yield.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the pyrazole moiety is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells. Case studies have shown promising results in vitro and in vivo, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. This property could be harnessed for developing novel antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Photovoltaic Materials
The unique electronic properties of the compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy has been explored in various studies. The incorporation of this compound into photovoltaic devices has been shown to enhance efficiency compared to traditional materials .
Sensors
The compound's sensitivity to environmental changes allows it to be utilized in sensor technology. Research has demonstrated its application in detecting specific ions and gases due to its selective binding properties. This capability positions it as a valuable component in developing advanced sensing devices for environmental monitoring .
Multicomponent Reactions
The synthesis of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through multicomponent reactions (MCRs). These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to higher yields and reduced reaction times. Recent studies have optimized MCR protocols that improve the efficiency of synthesizing this compound while minimizing waste .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s properties are contextualized below against similar derivatives, focusing on substituent effects.
Table 1: Structural and Functional Comparison
Key Insights:
Isopropyl esters () introduce steric bulk, which may hinder molecular packing and lower melting points compared to allyl derivatives.
Meta-nitro () reduces this effect, possibly diminishing bioactivity but altering intermolecular interactions (e.g., hydrogen bonding).
Absence of Nitro Groups :
- The methyl ester derivative () lacks nitro substitution, simplifying the electronic profile but likely reducing pharmacological potency.
Crystallographic Behavior :
- Crystallinity varies with substituents. Methyl esters () may form more ordered lattices due to smaller size, while allyl/isopropyl groups introduce disorder.
- Hydrogen-bonding patterns (e.g., N–H···O interactions) in nitro-containing derivatives influence crystal packing and stability.
The para-nitro group may enhance efficacy but increase toxicity risks. Ethyl/cyano derivatives () demonstrate how polar groups can adjust solubility without sacrificing ring stability.
Biological Activity
The compound 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP-NP ) is a member of the dihydropyridine family, which are known for their diverse biological activities. This article explores the biological activity of DHP-NP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DHP-NP has a complex molecular structure characterized by:
- Molecular Formula : C24H29N3O4
- Molecular Weight : 425.50 g/mol
- CAS Number : 4646356
The presence of multiple functional groups contributes to its reactivity and biological activity.
Pharmacological Activities
DHP-NP exhibits several pharmacological properties that are significant for therapeutic applications:
Anticancer Activity
Recent studies have indicated that DHP-NP has promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase, which is critical for cancer treatment. The IC50 values for DHP-NP against these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
DHP-NP has also shown antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi. The compound’s mechanism appears to involve disruption of microbial cell membranes, leading to cell death .
Antioxidant Properties
The antioxidant activity of DHP-NP has been evaluated using various assays such as DPPH and ABTS. The results indicated that DHP-NP effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of DHP-NP:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of DHP-NP on cancer cells.
- Method : MTT assay was employed to determine cell viability after treatment with varying concentrations of DHP-NP.
- Results : DHP-NP exhibited an IC50 value of 45 µM against HCT-116 cells, indicating potent anticancer activity compared to control groups .
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial effects of DHP-NP against pathogenic bacteria.
- Method : Disc diffusion method was used to measure the inhibition zones.
- Results : DHP-NP showed significant antimicrobial activity with inhibition zones ranging from 15 to 20 mm against tested bacterial strains .
- Study on Antioxidant Activity :
Data Summary
The following table summarizes key findings from various studies on the biological activities of DHP-NP:
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Method Used |
|---|---|---|---|
| Anticancer | HCT-116 | 45 | MTT Assay |
| MCF-7 | 50 | MTT Assay | |
| HeLa | 55 | MTT Assay | |
| Antimicrobial | E. coli | N/A | Disc Diffusion |
| S. aureus | N/A | Disc Diffusion | |
| Antioxidant | N/A | 30 | DPPH Assay |
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or one-pot protocols involving dihydropyridine (DHP) scaffolds. For example, condensation of substituted aldehydes, β-keto esters, and ammonia derivatives under reflux conditions in ethanol or methanol is a standard approach . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Catalysis : Lewis acids like BF₃·OEt₂ improve regioselectivity.
- Temperature control : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.
Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time .
(Basic) How can spectroscopic and crystallographic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., dihydropyridine NH at δ 4.8–5.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., ester carbonyls at δ 165–170 ppm). Overlaps in pyrazole or nitro groups may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyridine and pyrazole rings: ~10–15°) and validates bond lengths (e.g., C=O at ~1.21 Å, N–N at ~1.35 Å) .
- HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass error .
(Advanced) How do computational methods enhance synthesis design and mechanistic understanding?
Answer:
Quantum chemical calculations (e.g., DFT, transition-state modeling) predict regioselectivity and reaction pathways:
- Reaction path searches : Identify intermediates (e.g., enamine formation in MCRs) and energy barriers .
- Solvent effects : COSMO-RS simulations optimize solvent polarity for stabilization of charged intermediates.
- ICReDD framework : Combines computation and experimental data to narrow optimal conditions (e.g., reducing trials by 50% via feedback loops) .
(Advanced) How can crystallographic data resolve ambiguities arising from dynamic NMR effects?
Answer:
Dynamic processes (e.g., ring puckering in dihydropyridines) cause NMR signal broadening. Single-crystal X-ray diffraction:
- Reveals static conformation : Fixes substituent orientations (e.g., nitro group coplanarity with pyrazole) .
- Quantifies intermolecular interactions : Hydrogen bonding (e.g., N–H···O=C) stabilizes crystal packing, explaining solid-state vs. solution-phase discrepancies .
- Validates tautomerism : Distinguishes 1,4-dihydropyridine vs. pyridinium forms via bond-length analysis (C4–N at ~1.45 Å in DHP) .
(Advanced) What strategies address contradictory data in spectroscopic vs. computational results?
Answer:
- Cross-validation : Compare computed NMR chemical shifts (GIAO-DFT) with experimental data. Deviations >0.5 ppm suggest incorrect conformer modeling .
- Molecular dynamics (MD) : Simulate solution-phase behavior to reconcile crystallographic rigidity with NMR flexibility .
- Error analysis : Quantify instrumental limitations (e.g., HRMS resolution) vs. computational approximations (e.g., basis set size) .
(Basic) What are the critical parameters for evaluating purity and stability?
Answer:
- HPLC : Use C18 columns (MeCN/H₂O mobile phase) to detect impurities (<0.5% area).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage conditions) .
- Light sensitivity : UV-Vis spectroscopy monitors nitro group photodegradation (λmax ~320 nm) .
(Advanced) How can substituent modifications influence reactivity and bioactivity?
Answer:
- Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) converts –NO₂ to –NH₂, altering electron density and pharmacological activity .
- Ester hydrolysis : Alkaline conditions yield dicarboxylic acids, enhancing water solubility for biological assays.
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., –CF₃) modulates redox potential and receptor binding .
(Advanced) What advanced techniques characterize non-covalent interactions in supramolecular assemblies?
Answer:
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O interactions contributing 15–20% surface area) .
- Electrostatic potential (ESP) maps : Identify reactive sites for host-guest interactions (e.g., nitro group as hydrogen bond acceptor) .
- Powder XRD : Correlates crystallinity with solubility profiles for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
